methyl {1-[(1-benzyl-1H-indol-3-yl)carbonyl]piperidin-4-yl}acetate
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Overview
Description
Methyl {1-[(1-benzyl-1H-indol-3-yl)carbonyl]piperidin-4-yl}acetate is a complex organic compound featuring an indole moiety, a piperidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[(1-benzyl-1H-indol-3-yl)carbonyl]piperidin-4-yl}acetate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The indole is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the reductive amination of a suitable precursor.
Coupling Reaction: The benzylated indole is coupled with the piperidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: Finally, the compound is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(1-benzyl-1H-indol-3-yl)carbonyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl {1-[(1-benzyl-1H-indol-3-yl)carbonyl]piperidin-4-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which methyl {1-[(1-benzyl-1H-indol-3-yl)carbonyl]piperidin-4-yl}acetate exerts its effects depends on its specific application:
Pharmacological Action: It may interact with specific receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Molecular Targets and Pathways: Potential targets include G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl {1-[(1H-indol-3-yl)carbonyl]piperidin-4-yl}acetate: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
Methyl {1-[(1-benzyl-1H-indol-3-yl)carbonyl]piperidin-4-yl}propanoate: Has a propanoate ester instead of an acetate ester, which could influence its solubility and reactivity.
Uniqueness
Methyl {1-[(1-benzyl-1H-indol-3-yl)carbonyl]piperidin-4-yl}acetate is unique due to the combination of its indole and piperidine moieties, which can confer distinct biological activities and chemical properties. The presence of the benzyl group may enhance its ability to interact with hydrophobic pockets in biological targets, potentially increasing its efficacy in certain applications.
Properties
Molecular Formula |
C24H26N2O3 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl 2-[1-(1-benzylindole-3-carbonyl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C24H26N2O3/c1-29-23(27)15-18-11-13-25(14-12-18)24(28)21-17-26(16-19-7-3-2-4-8-19)22-10-6-5-9-20(21)22/h2-10,17-18H,11-16H2,1H3 |
InChI Key |
BVRVYCUHYHCOTO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
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